molecular formula C10H17NO2 B13325841 Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate

Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B13325841
M. Wt: 183.25 g/mol
InChI Key: KTRWXPNPIPVMMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate: is a bicyclic compound with a unique structure that makes it an interesting subject for various chemical and biological studies. This compound is known for its stability and reactivity, which are attributed to its bicyclo[2.2.1]heptane framework. It is often used in synthetic organic chemistry due to its potential to undergo a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction. This method allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane framework from simple starting materials under mild conditions . The reaction typically involves the use of a chiral organocatalyst to ensure high enantioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate can be used as a probe to study enzyme-substrate interactions due to its stable and rigid structure.

Medicine: This compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its stability and reactivity make it a suitable candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of polymers and other materials with unique properties. Its bicyclic structure imparts rigidity and stability to the resulting materials.

Mechanism of Action

The mechanism by which Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate exerts its effects depends on the specific application. In chemical reactions, its bicyclic structure provides a stable framework that can undergo various transformations. In biological systems, it can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
  • Bicyclo[2.2.1]heptane, 2-methyl-, exo-

Uniqueness: Methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate is unique due to the presence of the aminomethyl group, which provides additional reactivity and potential for functionalization compared to other similar compounds. This makes it a versatile building block in synthetic chemistry and a valuable tool in various research applications .

Properties

IUPAC Name

methyl 4-(aminomethyl)bicyclo[2.2.1]heptane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-13-8(12)10-4-2-9(6-10,7-11)3-5-10/h2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRWXPNPIPVMMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(CC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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